molecular formula C11H17NO2 B2393444 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid CAS No. 2137581-76-9

2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2393444
CAS No.: 2137581-76-9
M. Wt: 195.262
InChI Key: QHUDEYQWJJPECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with two isopropyl groups and a carboxylic acid functional group. This compound has garnered attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 2,5-Diethyl-1H-pyrrole-3-carboxylic acid
  • 2,5-Diisobutyl-1H-pyrrole-3-carboxylic acid

Comparison: 2,5-Diisopropyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from similar compounds with different alkyl substitutions, potentially leading to variations in reactivity and biological activity .

Properties

IUPAC Name

2,5-di(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-6(2)9-5-8(11(13)14)10(12-9)7(3)4/h5-7,12H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUDEYQWJJPECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(N1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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